molecular formula C11H6BrClN4 B1371128 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650628-17-4

1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B1371128
CAS RN: 650628-17-4
M. Wt: 309.55 g/mol
InChI Key: SEZPQHXLHFWTMN-UHFFFAOYSA-N
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Description

“1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with a molecular weight of 309.55 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine” is 1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine , have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for developing new anti-inflammatory drugs.

Synthesis and SAR (Structure-Activity Relationship)

The synthesis of pyrimidine derivatives is a field of interest due to their pharmacological effects. Detailed SAR analysis helps in understanding the relationship between the chemical structure of these compounds and their biological activity. This knowledge is crucial for the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity .

Cancer Research

Some pyrimidine derivatives have shown promise in cancer research. They have been found to induce cell cycle arrest and apoptosis in cancer cells, which is a significant step in cancer treatment. The ability to target and kill cancer cells makes 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine a compound of interest in the design of new anticancer therapies .

Neurotoxicity Studies

Research has been conducted to investigate the neurotoxic potentials of pyrimidine derivatives. These studies are important for understanding the effects of these compounds on the nervous system and can lead to the development of treatments for neurological disorders .

Antioxidant Properties

Pyrimidines exhibit a range of pharmacological effects, including antioxidant properties. Antioxidants are vital in protecting the body from damage caused by free radicals, and pyrimidine derivatives could be used to develop new antioxidant therapies .

Antibacterial and Antiviral Activities

The antibacterial and antiviral activities of pyrimidine derivatives make them valuable in the development of new drugs to treat infectious diseases. Their ability to inhibit the growth of bacteria and viruses is crucial in a world where antibiotic resistance is a growing concern .

Antifungal and Antituberculosis Effects

In addition to antibacterial and antiviral activities, pyrimidine derivatives also show antifungal and antituberculosis effects. This broad spectrum of activity enhances their potential as a base for developing versatile antimicrobial agents .

Pharmacokinetics and Drug Development

Understanding the pharmacokinetics of pyrimidine derivatives is essential for drug development. This includes studying their absorption, distribution, metabolism, and excretion (ADME) profiles. Such research is fundamental to designing drugs that are not only effective but also safe and with a favorable half-life .

properties

IUPAC Name

1-(3-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZPQHXLHFWTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656153
Record name 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine

CAS RN

650628-17-4
Record name 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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